![molecular formula C23H24F2N2O7S B7909931 [1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid](/img/structure/B7909931.png)
[1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid
Overview
Description
[1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid is a selective antagonist of the 5-Hydroxytryptamine-6 receptor, which is a subtype of the serotonin receptor. This compound has been investigated for its potential use in treating cognitive impairments associated with conditions such as schizophrenia, anxiety, and depression. Additionally, it has shown effectiveness in protecting the retina in mouse models .
Preparation Methods
The synthesis of [1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
[1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution Reactions: These involve the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions: Typical reagents might include oxidizing agents, reducing agents, and various catalysts to facilitate these reactions. The specific conditions would depend on the desired modification.
Major Products: The products of these reactions would vary based on the specific reagents and conditions used, but they generally aim to enhance the compound’s activity or stability
Scientific Research Applications
[1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid has several scientific research applications:
Chemistry: It is used to study the interactions and functions of the 5-Hydroxytryptamine-6 receptor.
Biology: Research involving this compound helps in understanding the role of serotonin receptors in cognitive functions and neurological disorders.
Medicine: It is being investigated as a potential treatment for cognitive impairments associated with schizophrenia, anxiety, and depression. It also shows promise in protecting retinal cells from damage.
Industry: While its primary applications are in research and medicine, the compound’s properties could potentially be leveraged in various industrial processes
Mechanism of Action
[1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid exerts its effects by selectively antagonizing the 5-Hydroxytryptamine-6 receptor. This receptor is involved in the transmission of chemical signals in the brain. By blocking this receptor, this compound can enhance the transmission of other chemicals, potentially improving cognitive functions and protecting neural cells. The molecular targets and pathways involved include the serotonin signaling pathways, which play a crucial role in mood regulation and cognitive processes .
Comparison with Similar Compounds
[1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid is unique in its selectivity for the 5-Hydroxytryptamine-6 receptor. Similar compounds include:
SB-271046: Another selective antagonist of the 5-Hydroxytryptamine-6 receptor, used in similar research applications.
Ro 04-6790: Also a selective antagonist of the same receptor, with applications in studying cognitive functions and neurological disorders.
SB-399885: Another compound targeting the 5-Hydroxytryptamine-6 receptor, used in research on cognitive impairments and mood disorders.
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and specific applications .
Properties
IUPAC Name |
[1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3S.C2H2O4/c1-24-10-8-14(9-11-24)17-13-25(2)20-7-6-15(12-16(17)20)28-29(26,27)21-18(22)4-3-5-19(21)23;3-1(4)2(5)6/h3-7,12-14H,8-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGFYENETWVJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)OS(=O)(=O)C4=C(C=CC=C4F)F)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445441-27-0 | |
| Record name | Benzenesulfonic acid, 2,6-difluoro-, 1-methyl-3-(1-methyl-4-piperidinyl)-1H-indol-5-yl ester, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445441-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


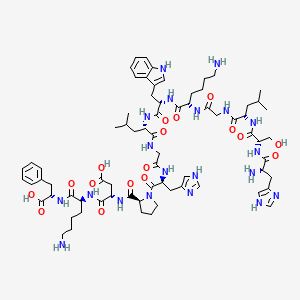

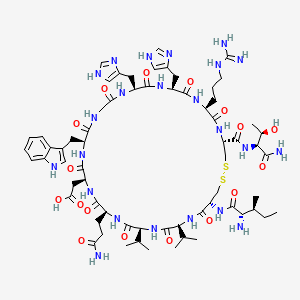
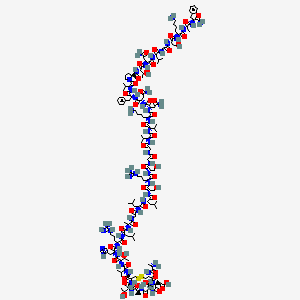
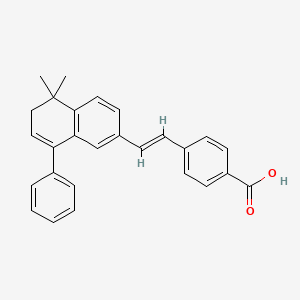
![(2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B7909909.png)
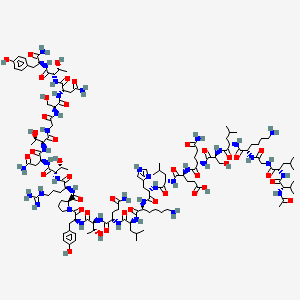
![[Ala17]-MCH](/img/structure/B7909914.png)
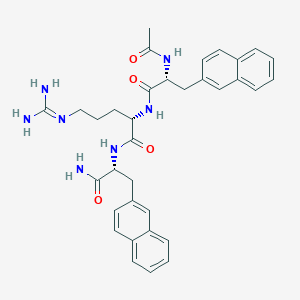
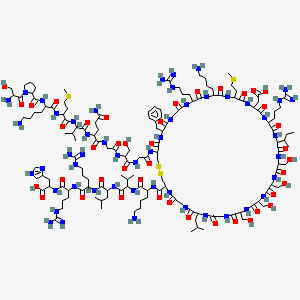
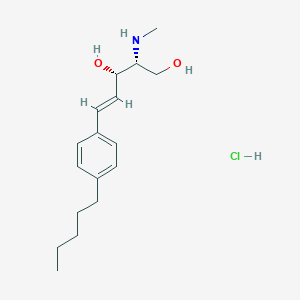
![(1S,3aS,3bS,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B7909938.png)

